![molecular formula C15H17N3OS B7583706 (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone](/img/structure/B7583706.png)
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone, also known as DMDBTM, is a chemical compound that belongs to the benzodiazepine family. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. DMDBTM has been shown to have a unique mechanism of action, which makes it a promising candidate for the development of new drugs and therapies.
Wirkmechanismus
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone acts on the GABA-A receptor, which is the most important inhibitory neurotransmitter receptor in the brain. It binds to a specific site on the receptor, which increases the affinity of the receptor for GABA. This results in an increase in the inhibitory tone of the brain, which leads to the anxiolytic, anticonvulsant, and sedative effects of (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone.
Biochemical and physiological effects:
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone has been shown to have a number of biochemical and physiological effects, including the modulation of GABA-A receptor activity, the inhibition of glutamate release, and the regulation of calcium ion channels. These effects are thought to be responsible for the anxiolytic, anticonvulsant, and sedative properties of (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone.
Vorteile Und Einschränkungen Für Laborexperimente
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone has several advantages for lab experiments, including its high potency, its selectivity for the GABA-A receptor, and its unique mechanism of action. However, it also has some limitations, including its potential for abuse and its potential for side effects.
Zukünftige Richtungen
There are several future directions for the study of (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone, including the development of new drugs and therapies based on its unique mechanism of action, the investigation of its potential for the treatment of various neurological disorders, and the exploration of its potential for use in other areas of scientific research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone, and to determine its potential for use in clinical settings.
Synthesemethoden
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone can be synthesized using a variety of methods, including the reaction of 2-aminobenzophenone with thioamides, and the reaction of 2-aminobenzophenone with thioesters. These methods have been optimized to produce high yields of (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone with high purity.
Wissenschaftliche Forschungsanwendungen
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic, anticonvulsant, and sedative properties, which make it a promising candidate for the development of new drugs and therapies for various neurological disorders.
Eigenschaften
IUPAC Name |
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-11-7-17(2)14-6-4-3-5-12(14)8-18(11)15(19)13-9-20-10-16-13/h3-6,9-11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJLLVPENCBOGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2CN1C(=O)C3=CSC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.